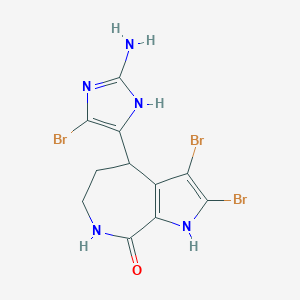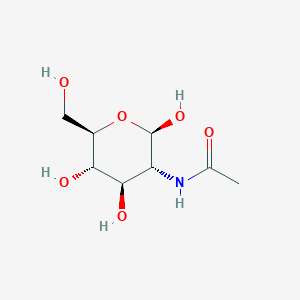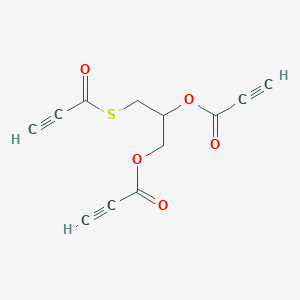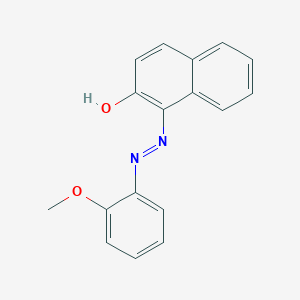
Solvent red 1
Descripción general
Descripción
Solvent Red 1, also known as Sudan Red G or α-methoxybenzenazo-ß-naphthol, is a component of the new red-dye mixture . It is used as a colorant in plastics . The molecular formula of Solvent Red 1 is C17H14N2O2 .
Molecular Structure Analysis
The molecular structure of Solvent Red 1 consists of a C17H14N2O2 molecular formula . It has a molar mass of 278.31 .Physical And Chemical Properties Analysis
Solvent Red 1 is a red powder . It has a density of 1.194g/cm³ , a melting point of 179 °C , and a boiling point of 490.978°C at 760 mmHg . It is insoluble in water .Aplicaciones Científicas De Investigación
Reversible Light-Induced Solubility
Solvent Red 1, also known as Disperse Red 1 (DR1), has been used in research related to reversible light-induced solubility . The dye was dissolved in a hydroxypropyl cellulose (HPC) matrix, and it was observed that both heating and illumination of the samples with visible light promoted the appearance of a dark red coloration . This phenomenon is attributed to a dissolution of dye and/or disruption of DR1 aggregates .
Photonic Applications
The reversible light-induced solubility of DR1 has opened new perspectives for its use in photonic applications . The process of repeated trans–cis isomery induced by visible light can be used in the future for the photo-command of polymer properties and/or light storage . This work also reveals the strong potential of azo-materials as light powered molecular motors .
Antimicrobial/Antifouling Agent
Research has shown that red pigments produced by Streptomyces sp. LS1, which may be similar to Solvent Red 1, have antimicrobial properties . The pigment showed prominent antimicrobial activity against several human pathogens and marine microbes .
Natural Colorants
Natural pigments like Solvent Red 1 can be used in the food industry as natural colorants . They are preferred over synthetic colorants due to their safety on human health and low toxicity when emitted into the environment .
Drug Manufacturing
The antimicrobial properties of natural pigments like Solvent Red 1 make them suitable for use in drug manufacturing . They can act as antimicrobial agents, contributing to the effectiveness of the drugs .
Polymer Dissolution
Although not directly related to Solvent Red 1, research has found an association between the dissolution and the degree of polymerization (DP) of cellulose . The dissolution of cellulose can be decreased with the enhancing DP . This could potentially be an area of application for Solvent Red 1, given its solubility properties.
Green Solvents
Deep eutectic solvents (DESs), which are inexpensive, easy to prepare, biocompatible, biodegradable, and environmentally benign, have emerged as promising green solvents . While Solvent Red 1 is not a DES, its properties could potentially make it suitable for use in similar applications.
Chemical Analysis
DESs have been used for designing novel analytical methods of chemical analysis, covering almost all major fields of chromatography . Given the properties of Solvent Red 1, it could potentially be used in similar applications.
Safety and Hazards
Direcciones Futuras
A study has shown that Solvent Red 1 has the potential for reversible light-induced solubility in a hydroxypropyl cellulose matrix . This opens new perspectives for using natural polymers and composites in photonic applications and reveals the strong potential of azo-materials as light-powered molecular motors .
Mecanismo De Acción
Target of Action
Solvent Red 1, also known as Sudan Red G, is primarily used as a dye. Its primary targets are the materials it is intended to color, such as textiles, fabric, and paper . It interacts with these materials to impart a red color.
Mode of Action
The mode of action of Solvent Red 1 involves the absorption and reflection of light. When light hits an object dyed with Solvent Red 1, certain wavelengths are absorbed while others are reflected. The reflected light enters our eyes and is perceived as the color red. This is due to the chemical structure of Solvent Red 1, which includes azo groups (-N=N-) that are responsible for its light absorption properties .
Biochemical Pathways
As a dye, Solvent Red 1 does not participate in biochemical pathways in the same way that a drug or a biological molecule would. Its function is primarily physical (coloration) rather than biochemical. It’s worth noting that the manufacturing and disposal processes of dyes can impact various environmental biochemical processes .
Pharmacokinetics
It’s important to note that any exposure to solvent red 1 should be minimized due to potential toxicity .
Result of Action
The primary result of Solvent Red 1’s action is the coloration of materials. When applied to a material, it imparts a red color that is resistant to washing and light exposure. On a molecular level, this involves the physical interaction of the dye with the material, often through intermolecular forces like hydrogen bonding or van der Waals forces .
Action Environment
The efficacy and stability of Solvent Red 1 can be influenced by various environmental factors. For example, the presence of other chemicals can impact the brightness and fastness of the dye. Additionally, exposure to intense light or high temperatures can lead to fading over time . Therefore, items dyed with Solvent Red 1 should be cared for appropriately to maintain their color.
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLOLPOYFRLCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061635 | |
| Record name | C.I. Solvent Red 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown powder; [MSDSonline] | |
| Record name | Oil Pink | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6450 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water solubility = 3.3X10-4 mg/L at 25 °C | |
| Record name | OIL PINK | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Oil Pink | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6450 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Solvent red 1 | |
CAS RN |
1229-55-6 | |
| Record name | Solvent Red 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solvent Red 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sudan R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-[2-(2-methoxyphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-methoxyphenyl)azo]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT RED 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95C286WK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OIL PINK | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
183 °C | |
| Record name | OIL PINK | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2145 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Solvent Red 1?
A: Solvent Red 1 is an azo dye. Although the provided abstracts do not offer the full chemical structure, X-ray powder data for Solvent Red 1 has been successfully indexed, and cell dimensions have been calculated. []
Q2: What are the applications of Solvent Red 1?
A: Solvent Red 1 is a dye primarily used in colored smoke munitions, particularly in red smoke grenades alongside Disperse Red 11. [, , , ] It has also been explored as a component in halogen-free multicolored smoke systems, offering a potentially safer alternative to traditional pyrotechnic formulations that utilize potassium chlorate. []
Q3: Are there concerns regarding the environmental impact of Solvent Red 1?
A: While the provided abstracts do not delve into the specific environmental impact and degradation of Solvent Red 1, its use in smoke munitions raises concerns about the potential release of dye particles into the environment. [, , ] Further research is necessary to understand its ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.
Q4: How is Solvent Red 1 analyzed in biological samples?
A: A rapid and sensitive ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS-MS) method has been developed and validated for quantifying Solvent Red 1 in rat plasma. [] This method involves protein precipitation and solid-phase extraction for sample preparation. [] It achieves a lower limit of quantification (LLOQ) of 0.1 μg/L for Solvent Red 1 in rat plasma. []
Q5: What are the safety concerns related to occupational exposure to Solvent Red 1?
A: Anecdotal reports suggest a potential link between Solvent Red 1 and cases of both pulmonary and contact hypersensitivity in workers involved in its assembly. [, ] This highlights the need for appropriate safety measures and personal protective equipment to minimize occupational exposure and associated health risks.
Q6: Are there any known alternatives to Solvent Red 1 in its applications?
A: The research on halogen-free smoke signals explores the use of guanidinium 5,5′-azotetrazolate (GZT) combined with various smoke dyes, including Solvent Red 1. [] This suggests that GZT-based formulations could potentially serve as alternatives to traditional smoke compositions containing Solvent Red 1, particularly in applications where halogen-free solutions are desirable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





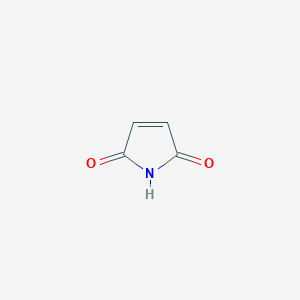

![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
